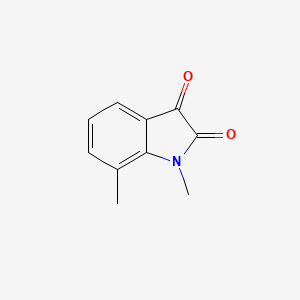

1,7-dimethyl-1H-indole-2,3-dione

Übersicht

Beschreibung

1,7-Dimethyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Vorbereitungsmethoden

The synthesis of 1,7-dimethyl-1H-indole-2,3-dione can be achieved through various synthetic routes. One common method involves the bromination and oxidation of indole using N-bromosuccinimide and dimethyl sulfoxide as reagents . Another approach is the reaction of isatin (1H-indole-2,3-dione) with benzyl chloride to form N-benzyl isatin, which can then be further reacted with substituted aromatic aldehydes in the presence of ethanol to form Schiff bases .

Analyse Chemischer Reaktionen

1,7-Dimethyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like nitric acid and chromic acid.

Reduction: Reduction reactions can be performed using hydrazine or other reducing agents.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common reagents used in these reactions include N-bromosuccinimide, dimethyl sulfoxide, nitric acid, and chromic acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimycobacterial Activity

Research has demonstrated that derivatives of indole-2,3-dione, including 1,7-dimethyl-1H-indole-2,3-dione, exhibit significant antimycobacterial properties. A study reported that synthesized compounds derived from indole-2,3-dione showed inhibition rates of 94-100% against Mycobacterium tuberculosis H37RV. The minimum inhibitory concentrations (MICs) for these compounds were determined using the Micro Plate Alamar Blue Assay, indicating their potential as effective antimycobacterial agents .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of indole-2,3-dione derivatives. Compounds capable of antagonizing excitatory amino acids like glutamate are being investigated for their ability to treat neurodegenerative diseases such as Alzheimer's and Huntington's disease. The derivatives are thought to mitigate neuronal loss associated with excitotoxicity in cerebrovascular disorders .

Organic Synthesis

Building Block in Organic Reactions

this compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications and reactions, making it useful in the synthesis of complex organic molecules. The compound can participate in Knoevenagel reactions due to its active methylene group, facilitating the formation of new carbon-carbon bonds .

Synthesis of Indole Derivatives

The compound is also utilized in the synthesis of other biologically active indole derivatives. Its ability to undergo cyclization reactions makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .

Potential Therapeutic Uses

Cardiotonics and Bronchodilators

Certain derivatives of indole-2,3-dione have been identified as potential cardiotonics and bronchodilators. These compounds are being explored for their therapeutic effects in treating cardiovascular diseases and respiratory conditions such as asthma .

Antidepressant Properties

There is emerging evidence suggesting that indole derivatives may possess antidepressant-like effects. The modulation of neurotransmitter systems by these compounds could lead to new treatments for depression and anxiety disorders .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1,7-dimethyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, leading to various biological effects . For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression .

Vergleich Mit ähnlichen Verbindungen

1,7-Dimethyl-1H-indole-2,3-dione can be compared with other similar compounds, such as:

Isatin (1H-indole-2,3-dione): Isatin is a precursor for the synthesis of various heterocyclic compounds and has similar biological activities.

N-Methylisatin (1-methyl-1H-indole-2,3-dione): This compound is structurally similar and is used in the synthesis of indoles and quinolines.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to different biological activities and synthetic applications compared to other indole derivatives.

Biologische Aktivität

1,7-Dimethyl-1H-indole-2,3-dione, also known as 1,7-dimethylisatin, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.

Chemical Structure and Properties

This compound features an indole core with two methyl groups at the 1 and 7 positions and a dione functional group at the 2 and 3 positions. Its molecular formula is , and it has a molecular weight of approximately 175.19 g/mol. The presence of the dione structure contributes to its reactivity and biological interactions.

Anticancer Properties

Research has demonstrated that this compound exhibits anticancer properties through various mechanisms:

- DNA Interaction : The compound has been shown to interact with DNA, particularly G-quadruplex structures, which are associated with oncogene regulation. This interaction can inhibit cancer cell proliferation by disrupting critical cellular pathways involved in tumor growth .

- Cell Line Studies : In vitro studies have evaluated its efficacy against multiple human cancer cell lines. For instance, derivatives of this compound have been tested for their ability to induce apoptosis in Jurkat cells (a model for T-cell leukemia), showing promising results in reducing cell viability .

Antimicrobial Activity

This compound also exhibits antimicrobial properties:

- Bacterial Inhibition : It has been reported to possess activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound selectively inhibits certain enzymes involved in drug metabolism. This suggests potential implications for pharmacokinetics and toxicity profiles in therapeutic contexts.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that it may induce oxidative stress in cancer cells, leading to cell death. This property could be harnessed for developing novel anticancer therapies .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated that this compound induced apoptosis in Jurkat cells with an IC50 value of 15 µM. |

| Study B | Found antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study C | Evaluated the compound's effect on G-quadruplex DNA structures; showed significant binding affinity leading to inhibition of telomerase activity in cancer cells. |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving indole derivatives and oxidation reactions. Its derivatives have also been synthesized to enhance biological activity or target specific pathways more effectively.

Eigenschaften

IUPAC Name |

1,7-dimethylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-4-3-5-7-8(6)11(2)10(13)9(7)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIBNQOZLYICJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406065 | |

| Record name | 1,7-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91790-39-5 | |

| Record name | 1,7-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.